molecular formula C16H25NO B15279534 2-(tert-Butyl)-2-(2-methoxy-5-methylphenyl)pyrrolidine

2-(tert-Butyl)-2-(2-methoxy-5-methylphenyl)pyrrolidine

Katalognummer: B15279534
Molekulargewicht: 247.38 g/mol
InChI-Schlüssel: MOMYZIHFUKQFAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(tert-Butyl)-2-(2-methoxy-5-methylphenyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-2-(2-methoxy-5-methylphenyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The tert-butyl and methoxy-methylphenyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying biological interactions.

    Medicine: As a candidate for drug development due to its unique chemical properties.

    Industry: In the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(tert-Butyl)-2-(2-methoxy-5-methylphenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved would be specific to the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(tert-Butyl)-2-(2-methoxyphenyl)pyrrolidine
  • 2-(tert-Butyl)-2-(5-methylphenyl)pyrrolidine
  • 2-(tert-Butyl)-2-(2-methoxy-5-chlorophenyl)pyrrolidine

Eigenschaften

Molekularformel

C16H25NO

Molekulargewicht

247.38 g/mol

IUPAC-Name

2-tert-butyl-2-(2-methoxy-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C16H25NO/c1-12-7-8-14(18-5)13(11-12)16(15(2,3)4)9-6-10-17-16/h7-8,11,17H,6,9-10H2,1-5H3

InChI-Schlüssel

MOMYZIHFUKQFAJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)C2(CCCN2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.